2,2-Dibutyl-1,3,2-dioxastannepane
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Overview
Description
2,2-Dibutyl-1,3,2-dioxastannepane is an organotin compound with the molecular formula C10H22O2Sn It is a member of the dioxastannane family, characterized by a tin atom bonded to two butyl groups and incorporated into a dioxastannepane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibutyl-1,3,2-dioxastannepane can be synthesized through the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates). The reaction typically involves heating the reactants under nitrogen at temperatures ranging from 120-130°C .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutyl-1,3,2-dioxastannepane undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in reactions with this compound include dibutyltin oxide, dibutyltin dimethoxide, acetyl chloride, acetic anhydride, benzoyl chloride, and phthalic anhydride. Reaction conditions often involve heating and the presence of nitrogen to prevent unwanted side reactions .
Major Products
Major products formed from reactions with this compound include benzil, cis-stilbene diacetate, trans-diester, and various cyclic anhydrides .
Scientific Research Applications
2,2-Dibutyl-1,3,2-dioxastannepane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-dibutyl-1,3,2-dioxastannepane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with oxygen atoms, leading to the formation of highly distorted octahedral arrangements. This coordination ability allows the compound to participate in various chemical reactions and interact with molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannolane: Similar in structure but differs in the arrangement of atoms around the tin center.
Dibutyltin oxide: A precursor used in the synthesis of 2,2-dibutyl-1,3,2-dioxastannepane.
Dibutyltin dimethoxide: Another precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two butyl groups attached to the tin atom. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
3590-62-3 |
---|---|
Molecular Formula |
C12H26O2Sn |
Molecular Weight |
321.04 g/mol |
IUPAC Name |
2,2-dibutyl-1,3,2-dioxastannepane |
InChI |
InChI=1S/C4H8O2.2C4H9.Sn/c5-3-1-2-4-6;2*1-3-4-2;/h1-4H2;2*1,3-4H2,2H3;/q-2;;;+2 |
InChI Key |
COKREYXJRHTKSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]1(OCCCCO1)CCCC |
Origin of Product |
United States |
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